![molecular formula C18H13F3N2O2 B2968153 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 478030-31-8](/img/structure/B2968153.png)
5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound with the molecular formula C18H13F3N2O2 . It has an average mass of 346.303 Da and a monoisotopic mass of 346.092926 Da .
Synthesis Analysis
The synthesis of 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine and similar compounds often involves the use of trifluoromethylpyridine (TFMP) and its intermediates . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The introduction of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine consists of a pyrimidine ring substituted with methoxy, phenoxy, and trifluoromethylphenyl groups . The trifluoromethylphenyl group is characterized by the presence of a phenyl ring substituted with a trifluoromethyl group .科学的研究の応用
Herbicidal Activity
Research by Nezu et al. (1996) revealed that compounds similar to "5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine," specifically 6-(4-phenoxyphenoxy)pyrimidines, demonstrate significant herbicidal activity. These compounds inhibit the Hill reaction, which is crucial for photosynthesis in plants, although selectivity between weeds and crops remains a challenge (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Antiviral Activity
Hocková et al. (2003) explored the antiviral potential of pyrimidine derivatives. Though not directly mentioning "5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine," their study on 2,4-diamino-6-substituted pyrimidines revealed marked inhibition against retrovirus replication in cell culture, suggesting potential applications in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Liquid Crystal Properties
Research on the liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including those with methoxy groups, by Mikhaleva (2003) opens avenues in materials science for the development of nematic and smectic liquid crystals. This research may have implications for "5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine" in the creation of new liquid crystal displays or other optical devices (Mikhaleva, 2003).
Antimicrobial Activity
The study by Żesławska et al. (2020) on the antimicrobial activity of derivatives of pyrimidine-2(1H)-selenone, with varying positions of methoxy substituents, demonstrated strong activity against Gram-positive bacteria and fungi. This suggests that structurally related compounds like "5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine" could be explored for their antimicrobial properties, potentially leading to new antibacterial and antifungal agents (Żesławska, Korona-Głowniak, Nitek, & Tejchman, 2020).
Corrosion Inhibition
Onyeachu et al. (2019) assessed a pyrimidine-based compound for its ability to inhibit CO2 corrosion of steel in simulated oilfield brine, achieving up to 90% inhibition efficiency. While the study does not directly involve "5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine," it highlights the potential of pyrimidine derivatives in corrosion protection applications, suggesting an area for further exploration (Onyeachu, Quraishi, Obot, & Haque, 2019).
特性
IUPAC Name |
5-methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-24-15-11-22-16(12-6-5-7-13(10-12)18(19,20)21)23-17(15)25-14-8-3-2-4-9-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZABJLMDVAUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)
![1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B2968071.png)
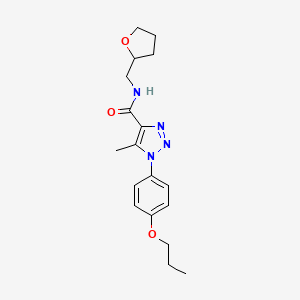

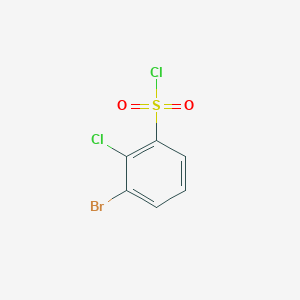
![Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968076.png)
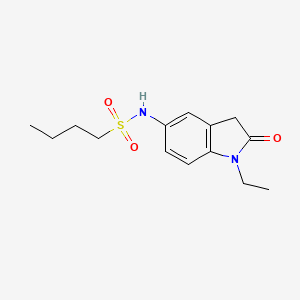

![(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2968085.png)
![2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2968087.png)
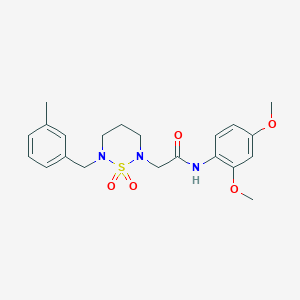
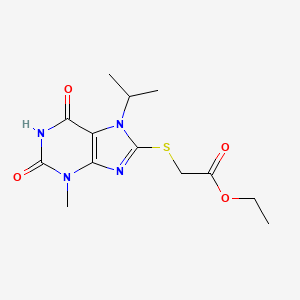
![Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate](/img/structure/B2968092.png)
